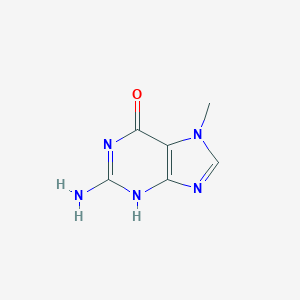

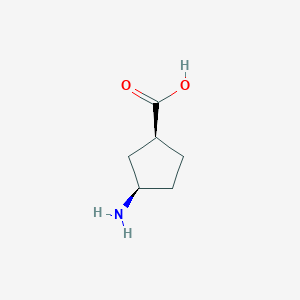

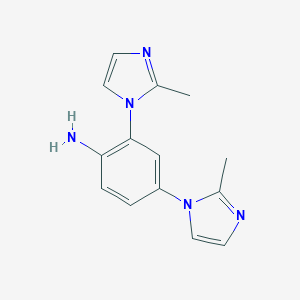

![molecular formula C9H10F3N B141343 (S)-1-[2-(三氟甲基)苯基]乙胺 CAS No. 127733-39-5](/img/structure/B141343.png)

(S)-1-[2-(三氟甲基)苯基]乙胺

描述

The compound (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that is of interest due to its potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral amines and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of chiral amines such as (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine can be achieved through methods like diastereomeric salt formation and resolution. For instance, a practical resolution of a related compound, 1-phenyl-2-(4-methylphenyl)ethylamine, was achieved using a dielectrically controlled resolution (DCR) method with (S)-mandelic acid as the resolving agent. The process involved a solvent switch method that allowed for the selective crystallization of the desired enantiomer .

Molecular Structure Analysis

The molecular structure of chiral amines is crucial as it influences their physical and chemical properties. For example, the enantiopure compound (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine was found to have a compact and dense three-dimensional arrangement due to the biphenyl group and a significant distortion induced by the stereogenic carbon atom. This distortion contributes to the molecular torsion in a nonplanar angular-shaped small molecule .

Chemical Reactions Analysis

Chiral amines participate in various chemical reactions, often as intermediates or catalysts. The synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, for example, involved the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of an l(-) proline–Fe(III) complex, demonstrating the role of chiral amines in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral amines like (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine are influenced by their molecular structure. The optical properties of the related compound (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine were analyzed, revealing blue and green emission bands in the visible region, which indicates potential applications in optoelectronic devices . The crystal structure of another related compound, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, showed intra- and intermolecular hydrogen bonding, which helps stabilize the crystal structure and could affect solubility and reactivity .

科学研究应用

抗抑郁活性:与(S)-1-[2-(三氟甲基)苯基]乙胺相关的衍生物2-苯基-2-(1-羟基环烷基)乙胺已被研究其潜在的抗抑郁特性。它已显示出在抑制大鼠脑部去甲噻嗪受体结合和神经递质摄取方面的有效性,暗示了其在治疗抑郁症方面的潜在应用(Yardley et al., 1990)。

手性分离和工业应用:该化合物已被用于工业规模下解析菊酯酸。通过形成非对映异构盐来实现这种分离,表明了它在制药工业中生产对映纯化合物方面的重要性(Pallavicini et al., 2003)。

药理学中的生物作用:N-2,2,2-三氟乙基-2-(3,4-二羟基苯基)乙胺,一种相关化合物,已被合成并研究其对大鼠纹状体腺苷酸环化酶的活性,为其药理学作用提供了见解(O'Donnell et al., 1980)。

分子构象研究:对2-苯氧基乙胺及其水合物复合物的分子构象和结构进行的研究,这些化合物在结构上与(S)-1-[2-(三氟甲基)苯基]乙胺相关,为其在药物设计和材料科学中的潜在应用提供了见解,这对于分子的柔性和氢键键合至关重要(Macleod & Simons, 2004)。

医学应用中的血管作用:一种与(S)-1-[2-(三氟甲基)苯基]乙胺密切相关的钙敏感化合物已被研究其对血管张力的影响,展示了该化合物在治疗与血管相关疾病中的潜力(Thakore & Ho, 2011)。

腐蚀抑制:一种(S)-1-[2-(三氟甲基)苯基]乙胺的衍生物已被研究作为在酸性溶液中对轻钢的腐蚀抑制剂,表明了其在材料保护和工业中的潜在应用(Zhang et al., 2015)。

有机化合物中的电子传输:对基于萘胺的化合物的研究,其中包括与(S)-1-[2-(三氟甲基)苯基]乙胺类似的结构,已显示出它们作为电子传输体的能力。这种性质在有机电子器件的发展中具有重要意义(Tse et al., 2006)。

安全和危害

作用机制

Target of Action

It’s known that trifluoromethyl compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine can form electron donor–acceptor (EDA) complexes with certain compounds, such as trifluoromethyl phenyl sulfone . This interaction can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process is part of the S-trifluoromethylation of certain compounds .

Biochemical Pathways

The compound’s ability to undergo s-trifluoromethylation suggests it may influence various biochemical processes, particularly those involving thiophenols .

Pharmacokinetics

The compound’s trifluoromethyl group could potentially enhance its lipophilicity, which may influence its absorption and distribution within the body .

Result of Action

Its ability to undergo s-trifluoromethylation suggests it may influence the function of various biomolecules, particularly those containing thiophenol groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine. For instance, the compound’s S-trifluoromethylation activity can be triggered by visible light irradiation . Therefore, exposure to light could potentially influence the compound’s pharmacological activity.

属性

IUPAC Name |

(1S)-1-[2-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLIMKBGTYIUCB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925972 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine | |

CAS RN |

127733-39-5 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-[2-(Trifluoromethyl)phenyl]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

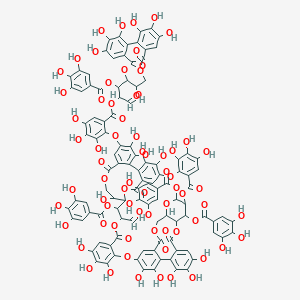

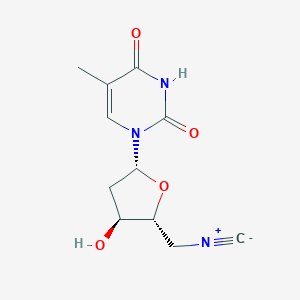

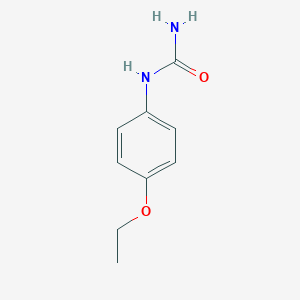

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)